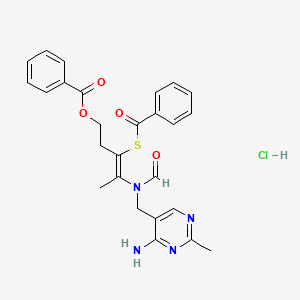

O,S-Dibenzoyl thiamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O,S-Dibenzoyl thiamine hydrochloride is a useful research compound. Its molecular formula is C26H27ClN4O4S and its molecular weight is 527 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

DBT exhibits significant antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic use in neurodegenerative diseases. Research indicates that DBT can protect neuronal cells from oxidative stress and inflammation, which are critical factors in the progression of conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders.

Antioxidant Effects

Studies have demonstrated that DBT effectively counteracts oxidative stress in neuronal cell lines. In vitro experiments showed that DBT increased the synthesis of reduced glutathione and NADPH, crucial molecules for cellular defense against oxidative damage. The compound has been found to outperform traditional thiamine and other thiamine derivatives like benfotiamine (BFT) in these models, suggesting superior efficacy at lower concentrations .

Anti-Inflammatory Effects

In addition to its antioxidant capabilities, DBT has shown promise in reducing inflammation. In activated microglial cells, DBT significantly inhibited the translocation of NF-κB to the nucleus, a key step in the inflammatory response. This effect highlights its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Therapeutic Applications

The therapeutic implications of DBT are vast, particularly concerning neurological health.

Neurodegenerative Diseases

DBT's ability to mitigate oxidative stress and inflammation positions it as a potential treatment for neurodegenerative diseases such as ALS. Chronic administration of DBT in FUS transgenic mice models resulted in reduced motor dysfunction and depressive-like behaviors, indicating its neuroprotective effects .

Stress-Related Disorders

In animal models subjected to stress, DBT normalized oxidative stress markers and exhibited antidepressant-like effects. These findings suggest that DBT may be beneficial in treating stress-related disorders by enhancing resilience against oxidative challenges .

Comparative Efficacy with Other Thiamine Derivatives

A comparative analysis of DBT with other thiamine derivatives reveals its enhanced potency:

| Compound | Antioxidant Activity | Anti-Inflammatory Activity | Efficacy in ALS Models |

|---|---|---|---|

| Thiamine | Moderate | Low | Limited |

| Benfotiamine | High | Moderate | Moderate |

| O,S-Dibenzoyl Thiamine (DBT) | Very High | High | Superior |

This table illustrates that DBT not only surpasses traditional thiamine but also shows greater efficacy than BFT across various biological models.

Analyse Des Réactions Chimiques

Hydrolysis and Degradation

DBT·HCl undergoes hydrolysis under physiological and experimental conditions:

Acid/Base-Catalyzed Hydrolysis

-

Thioester Hydrolysis :

DBT\cdotpHCl+H2O→S-Benzoyl thiamine+Benzoic Acid-

Favored in acidic/neutral conditions.

-

-

Acyl Migration :

S-Benzoyl thiaminealkaline pHO-Benzoyl thiamine→Thiamine-

Intramolecular O→S acyl shift at pH > 8.

-

| Condition | Half-Life (DBT·HCl) | Major Product |

|---|---|---|

| pH 7.4, 37°C | 48 hours | S-Benzoyl thiamine |

| pH 9.0, 37°C | 12 hours | O-Benzoyl thiamine |

Enzymatic Hydrolysis

Oxidation

DBT·HCl reacts with strong oxidizing agents:

DBT\cdotpHClH2O2/KMnO4Thiamine disulfide derivatives+Benzoic acid

Reduction

Reductive cleavage of the thioester bond:

DBT\cdotpHClNaBH4/LiAlH4Thiamine+Benzyl alcohol

Stability Profile

DBT·HCl exhibits superior stability compared to other thiamine derivatives:

| Property | DBT·HCl | Thiamine HCl | Benfotiamine |

|---|---|---|---|

| Thermal Degradation (°C) | 173 | 248 (dec.) | 162 |

| Aqueous Stability (pH 7) | >30 days | <7 days | 15 days |

| Enzyme Resistance* | High | Low | Moderate |

Data sources :

*Resistance to thiamine-degrading enzymes (e.g., thiaminase).

Biological Conversion Pathways

In vivo, DBT·HCl follows a multi-step metabolic pathway ( ):

-

Passive Diffusion : Lipid solubility enables cellular uptake.

-

Thioesterase-Mediated Hydrolysis : Releases bioactive thiamine.

-

Glutathione Interaction :

DBT\cdotpHCl+GSH→Reduced Thiamine+GSSG

Industrial-Scale Reactions

-

Catalyst : Sodium pyrophosphate (2–5% w/w).

-

Temperature : 85–125°C for benzoylation; 55–95°C for hydrolysis.

-

Scale : 862 g/batch with 99% purity.

Propriétés

Numéro CAS |

2105-44-4 |

|---|---|

Formule moléculaire |

C26H27ClN4O4S |

Poids moléculaire |

527 g/mol |

Nom IUPAC |

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;hydrochloride |

InChI |

InChI=1S/C26H26N4O4S.ClH/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20;/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29);1H/b23-18-; |

Clé InChI |

DDEDPQYNISJXLF-XTMYEIJHSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl |

SMILES isomérique |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C2=CC=CC=C2)\SC(=O)C3=CC=CC=C3)/C.Cl |

SMILES canonique |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl |

Key on ui other cas no. |

35660-60-7 2105-44-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.